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Abstract

Non-2-yn-1-ol is a nine-carbon propargylic alcohol featuring a terminal hydroxyl group and an
internal alkyne. This bifunctional structure makes it a valuable intermediate in organic
synthesis, lending itself to a variety of chemical transformations. This document provides a
comprehensive overview of Non-2-yn-1-ol, detailing its IUPAC nomenclature, chemical
structure, physicochemical properties, and spectral characteristics. Furthermore, it outlines a
representative experimental protocol for its synthesis and discusses its applications and
reactivity, particularly for professionals in chemical research and drug development.

IUPAC Nomenclature and Chemical Structure

The formal name Non-2-yn-1-ol is derived according to the International Union of Pure and
Applied Chemistry (IUPAC) standards for organic nomenclature. The naming logic is as follows:

» Parent Chain: The longest carbon chain containing the principal functional group (the
alcohol) is identified. In this case, it is a nine-carbon chain, indicated by the prefix "Non-".

e Principal Functional Group: The hydroxyl (-OH) group is the highest priority functional group
present, giving the suffix "-1-ol", which signifies its location on the first carbon.
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e Unsaturation: A carbon-carbon triple bond (an alkyne) is present. Its position is indicated by
the infix "-2-yn-", showing that the triple bond starts at the second carbon.

When combined, the name becomes Non-2-yn-1-ol.[1][2] The alternative name, 2-Nonyn-1-ol,
is also commonly used and recognized.[3][4][5][6]

Chemical Structure: The molecule consists of a nine-carbon chain with a hydroxyl group at
position C1 and a triple bond between C2 and C3.

e Molecular Formula: CoH160[1][2][3]
» SMILES: CCCCCCC#CCO[2][6]

« INChl Key: XERDOEKKHDALKJ-UHFFFAOYSA-N[1][2][4]
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Structural Analysis

CHs3(CH2)sC=CCH20H

IUPAC Rules Application

1. Identify Principal Functional Group
(-OH, Alcohol)

2. ldentify Longest Carbon Chain
(9 Carbons — Nonane)

3. Number Chain for Lowest
-OH Locant (C1)

4. Identify Unsaturation
(Triple Bond — -yne)

5. Locate Unsaturation
(Starts at C2 — -2-yn)

6. Assemble Name
(Prefix + Unsaturation + Suffix)

Final IUPAC Name

Click to download full resolution via product page

Caption: Logical workflow for deriving the IUPAC name Non-2-yn-1-ol.
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Physicochemical and Spectral Properties

Non-2-yn-1-ol is a colorless to light yellow liquid under standard conditions.[3][7] It is not

miscible in water but shows solubility in organic solvents like chloroform and methanol.[3][6]

Key identifiers and properties are summarized in the tables below.

Table 1: Chemical Identifiers for Non-2-yn-1-ol

Identifier Value Reference
IUPAC Name non-2-yn-1-ol [2]
CAS Number 5921-73-3 [1][21[3]
Molecular Formula CoH160 [21[3][6]
InChi Key XERDOEKKHDALKJ- 4]
UHFFFAOYSA-N

Canonical SMILES CCCcCccce#cco [2][6]
EC Number 227-646-8 [2]

Table 2: Physicochemical Properties of Non-2-yn-1-ol
Property Value Reference
Molecular Weight 140.22 g/mol [21[3114]
Appearance Colorless to light yellow liquid [3]
Melting Point -16 °C (lit.) [3]
Boiling Point 109-111 °C @ 11 mmHg [31[6]
Density 0.873 g/cm3 [3][6]
Refractive Index (n2°/D) 1.4560 [3][6]

pKa

13.20 £ 0.10 (Predicted)

[3]

Water Solubility

Not miscible

[3][6]
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Spectral Data Summary: Comprehensive spectral data are available for Non-2-yn-1-ol, which
are critical for its identification and characterization in experimental settings.

 Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption
band around 3300-3400 cm~1 corresponding to the O-H stretch of the alcohol group and a
sharp, weak absorption around 2200-2260 cm~1 for the internal C=C triple bond stretch.[1][4]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectra provide
detailed structural confirmation. Key H NMR signals include a triplet for the terminal methyl
group, multiplets for the alkyl chain, and a characteristic signal for the methylene protons
adjacent to the hydroxyl group (-CH20H).[2]

¢ Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak and
characteristic fragmentation patterns useful for confirming the molecular weight and
structure.[1][2][4]

Reactivity and Applications

As a propargylic alcohol, Non-2-yn-1-ol is a versatile synthetic intermediate.[3][6] Its reactivity
is dominated by the two functional groups:

¢ Alcohol Group: The primary alcohol can be oxidized to form an aldehyde or carboxylic acid,
or it can undergo esterification and etherification reactions.

o Alkyne Group: The triple bond can participate in various addition reactions (e.g.,
hydrogenation, halogenation, hydrohalogenation), cycloadditions, and coupling reactions
(e.g., Sonogashira coupling). Nucleophilic addition to the alkyne is also a possible
transformation pathway.[7]

Its bifunctional nature makes it a useful building block for synthesizing more complex
molecules, including natural products, pharmaceuticals, and specialty materials. Research has
also suggested potential antimicrobial and antifungal properties for Non-2-yn-1-ol, indicating its
potential utility in drug development studies.[7]

Experimental Protocols: Synthesis of Non-2-yn-1-ol
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Several synthetic routes can produce Non-2-yn-1-ol, including the alkylation of propargyl
alcohol or the hydroboration-oxidation of 1-octyne.[7] A common and reliable method involves
the nucleophilic attack of a metalated alkyne on an epoxide. The following is a representative
protocol for the synthesis via the alkylation of the lithium salt of propargyl alcohol with 1-
bromohexane.

Objective: To synthesize Non-2-yn-1-ol from propargyl alcohol and 1-bromohexane.

Materials:

Propargyl alcohol (1.0 equiv)

e n-Butyllithium (n-BuLi) in hexanes (2.1 equiv)

e 1-Bromohexane (1.05 equiv)

e Anhydrous tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

 Diethyl ether

¢ Anhydrous magnesium sulfate (MgSQOa)

Procedure:

o Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous THF and
propargyl alcohol. The solution is cooled to -78 °C using a dry ice/acetone bath.

o Deprotonation: n-Butyllithium (2.1 equiv) is added dropwise to the stirred solution via the
dropping funnel, maintaining the temperature below -70 °C. The double deprotonation (of
both the hydroxyl and terminal alkyne protons) results in a dilithio salt. The mixture is stirred
at this temperature for 1 hour.

» Alkylation: A solution of 1-bromohexane (1.05 equiv) in anhydrous THF is added dropwise to
the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to warm
slowly to room temperature and stirred overnight.
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Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous
NHa4Cl solution at 0 °C.

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted
three times with diethyl ether.

Drying and Concentration: The combined organic layers are washed with brine, dried over
anhydrous MgSOa, filtered, and concentrated under reduced pressure using a rotary
evaporator.

Purification: The resulting crude oil is purified by flash column chromatography on silica gel
to yield pure Non-2-yn-1-ol.
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Reactants & Reagents

(HC=CCH20H) (Solvent) in Hexane (CHs(CH2)sBr)

Waeti?n Steps

1. Dissolve Propargyl Alcohol in THF
Cool to -78 °C

\

2. Add n-BulLi dropW|se
Form Dilithio Salt

L

3. Add 1-Bromohexane
Allow to warm to RT

!

[4. Quench with ag. NH4CI]

!

G. Aqueous Workup & Extractiora

Propargyl Alcohol [Anhydrous THF] E} Butyllithium (n- BuLlj 1-Bromohexane

\4
@. Dry & Concentrate]

\Z
[7. Purify via Chromatographya

Final Rroduct

\4
Non-2-yn-1-ol

Click to download full resolution via product page

Caption: Representative workflow for the synthesis of Non-2-yn-1-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b147523?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H%2C2-6%2C9H2%2C1H3
https://pubchem.ncbi.nlm.nih.gov/compound/Non-2-yn-1-ol
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6263322.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5921733
https://www.pschemicals.com/index.php?p=product&CAS_nr=5921-73-3&id=779826
https://www.fishersci.ca/shop/products/2-nonyn-1-ol-96-thermo-scientific/p-7058311
https://www.smolecule.com/products/s1533167
https://www.benchchem.com/product/b147523#non-2-yn-1-ol-iupac-nomenclature-and-structure
https://www.benchchem.com/product/b147523#non-2-yn-1-ol-iupac-nomenclature-and-structure
https://www.benchchem.com/product/b147523#non-2-yn-1-ol-iupac-nomenclature-and-structure
https://www.benchchem.com/product/b147523#non-2-yn-1-ol-iupac-nomenclature-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147523?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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